2,6-Dichloro-4-fluorobenzonitrile

Catalog No.
S912419
CAS No.
1473423-59-4
M.F
C7H2Cl2FN
M. Wt
190 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-fluorobenzonitrile

CAS Number

1473423-59-4

Product Name

2,6-Dichloro-4-fluorobenzonitrile

IUPAC Name

2,6-dichloro-4-fluorobenzonitrile

Molecular Formula

C7H2Cl2FN

Molecular Weight

190 g/mol

InChI

InChI=1S/C7H2Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H

InChI Key

UAOCIVQQKRQKRF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)F
  • Intermediate in Organic Synthesis: 2,6-Dichloro-4-fluorobenzonitrile possesses a fluorinated aromatic ring and a nitrile functional group. These moieties are commonly found in various pharmaceuticals and functional materials. The molecule could potentially serve as a building block or intermediate for the synthesis of more complex molecules with desired properties [].
  • Study of Fluorine-Chlorine Interactions: The presence of both fluorine and chlorine atoms in close proximity might be of interest for studies investigating the electronic and steric effects of these halogens. Research in this area could involve comparing reactivity or physical properties of 2,6-Dichloro-4-fluorobenzonitrile with similar molecules lacking the fluorine substitution [].

2,6-Dichloro-4-fluorobenzonitrile is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring that also features a nitrile functional group. Its chemical formula is C7_7H2_2Cl2_2FN, and it has a molecular weight of approximately 177.00 g/mol. The structure consists of a benzene ring with the nitrile group (-C≡N) at one position and halogen substituents at the 2, 4, and 6 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.

There is no scientific research available on the mechanism of action of 2,6-Dichloro-4-fluorobenzonitrile.

  • Acute toxicity: Aromatic halides and nitriles can exhibit irritant and toxic properties. Similar compounds can cause harm if inhaled, swallowed, or absorbed through the skin [, ].
  • Skin and eye irritation: Contact with the compound might cause skin and eye irritation due to its potential corrosive nature [].
Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under specific conditions, which allows for the synthesis of diverse derivatives.
  • Oxidation: Depending on the reagents used, the compound can be oxidized to form different functional groups.
  • Reduction: The nitrile group can be reduced to amine or aldehyde derivatives through catalytic processes, expanding its utility in synthetic chemistry.

Several methods are employed for synthesizing 2,6-dichloro-4-fluorobenzonitrile:

  • Halogen Exchange: This method involves replacing chlorine atoms in chlorobenzonitriles with fluorine using alkali metal fluorides in the presence of phase transfer catalysts .
  • Nucleophilic Substitution Reactions: Utilizing nucleophiles to displace halogen atoms from the aromatic ring can yield this compound efficiently.
  • Catalytic Reduction: Starting materials like 2,6-dichlorobenzonitrile can be reduced under specific conditions to produce 2,6-dichloro-4-fluorobenzonitrile as an intermediate .

The applications of 2,6-dichloro-4-fluorobenzonitrile are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: Its derivatives may be utilized as herbicides or fungicides due to their biological activity against pests.
  • Material Science: The compound may find use in developing new materials with tailored properties due to its unique electronic characteristics.

Interaction studies involving 2,6-dichloro-4-fluorobenzonitrile typically focus on its reactivity with biological systems or other chemical compounds. These studies help elucidate its potential toxicity and environmental impact. For example, its acute toxicity profile indicates harmful effects upon ingestion or inhalation . Understanding these interactions is crucial for assessing safety in applications.

Several compounds share structural similarities with 2,6-dichloro-4-fluorobenzonitrile. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
2-Chloro-4-fluorobenzonitrileC7_7H3_3ClFNContains one chlorine and one fluorine atom
3-Chloro-2-fluorobenzonitrileC7_7H3_3ClFNDifferent positioning of halogens
2,4-DichlorobenzonitrileC7_7H4_4Cl2_2NLacks fluorine but has two chlorine substituents
3-FluorobenzonitrileC7_7H4_4FNContains only one fluorine atom

Uniqueness of 2,6-Dichloro-4-fluorobenzonitrile

The uniqueness of 2,6-dichloro-4-fluorobenzonitrile lies in its specific arrangement of chlorine and fluorine atoms on the benzene ring. This configuration not only affects its reactivity but also enhances its potential applications in various fields such as medicinal chemistry and agricultural science. The combination of two chlorine atoms and one fluorine atom provides distinct electronic properties that can be exploited for targeted

XLogP3

3

GHS Hazard Statements

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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